2-Propylpyrimidin-4-amine 2-Propylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 100910-69-8
VCID: VC0012378
InChI: InChI=1S/C7H11N3/c1-2-3-7-9-5-4-6(8)10-7/h4-5H,2-3H2,1H3,(H2,8,9,10)
SMILES: CCCC1=NC=CC(=N1)N
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

2-Propylpyrimidin-4-amine

CAS No.: 100910-69-8

VCID: VC0012378

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-Propylpyrimidin-4-amine - 100910-69-8

Description

2-Propylpyrimidin-4-amine is a chemical compound that falls under the category of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . These compounds, both natural and synthetic, are known for displaying a range of pharmacological effects, including anti-inflammatory properties .

While the provided search results do not offer specific details on the properties, synthesis, or applications of 2-Propylpyrimidin-4-amine, it can be contextualized by mentioning similar compounds. For example, 4-Propylpyridin-2-amine (C8H12N2) is another amine compound with a pyridine base, and it has a molecular weight of 136.19 g/mol . Another related compound is 6-(4-Methylpyridin-3-yl)-2-propylpyrimidin-4-amine . Additionally, 2-Methylpyrimidin-4-amine hydrochloride is another pyrimidine derivative .

It's worth noting that certain aminopyridines, such as 4-Aminopyridine (4-AP), have significant applications . 4-AP is used as a research tool for characterizing subtypes of potassium channels and as a drug to manage some symptoms of multiple sclerosis . Although 4-AP functions as a potassium channel blocker, improving axonal action potential propagation, it's important to distinguish its specific mechanism and applications from those of 2-Propylpyrimidin-4-amine due to the structural differences between pyridine and pyrimidine .

CAS No. 100910-69-8
Product Name 2-Propylpyrimidin-4-amine
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 2-propylpyrimidin-4-amine
Standard InChI InChI=1S/C7H11N3/c1-2-3-7-9-5-4-6(8)10-7/h4-5H,2-3H2,1H3,(H2,8,9,10)
Standard InChIKey BTMCCOMLYMKBFL-UHFFFAOYSA-N
SMILES CCCC1=NC=CC(=N1)N
Canonical SMILES CCCC1=NC=CC(=N1)N
PubChem Compound 18948848
Last Modified Sep 14 2023

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